Cas no 1806332-35-3 (1,2-Dimethyl-3-ethyl-5-nitrobenzene)
1,2-Dimethyl-3-ethyl-5-nitrobenzene Chemical and Physical Properties
Names and Identifiers
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- 1,2-Dimethyl-3-ethyl-5-nitrobenzene
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- Inchi: 1S/C10H13NO2/c1-4-9-6-10(11(12)13)5-7(2)8(9)3/h5-6H,4H2,1-3H3
- InChI Key: PHZVVLLZOCBDKM-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=C(C)C(C)=C(C=1)CC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 188
- XLogP3: 3.3
- Topological Polar Surface Area: 45.8
1,2-Dimethyl-3-ethyl-5-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010010049-250mg |
1,2-Dimethyl-3-ethyl-5-nitrobenzene |
1806332-35-3 | 97% | 250mg |
489.60 USD | 2021-07-06 | |
| Alichem | A010010049-500mg |
1,2-Dimethyl-3-ethyl-5-nitrobenzene |
1806332-35-3 | 97% | 500mg |
839.45 USD | 2021-07-06 | |
| Alichem | A010010049-1g |
1,2-Dimethyl-3-ethyl-5-nitrobenzene |
1806332-35-3 | 97% | 1g |
1,460.20 USD | 2021-07-06 |
1,2-Dimethyl-3-ethyl-5-nitrobenzene Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 1,2-Dimethyl-3-ethyl-5-nitrobenzene
1,2-Dimethyl-3-Ethyl-5-Nitrobenzene: A Comprehensive Overview
1,2-Dimethyl-3-Ethyl-5-Nitrobenzene, also known by its CAS Registry Number 1806332-35-3, is a complex aromatic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a benzene ring substituted with methyl groups at positions 1 and 2, an ethyl group at position 3, and a nitro group at position 5. The combination of these substituents imparts distinct chemical properties to the molecule, making it a subject of interest in both academic research and industrial applications.
The synthesis of 1,2-Dimethyl-3-Ethyl-5-Nitrobenzene typically involves multi-step organic reactions. One common approach is the nitration of a pre-substituted benzene derivative. The nitration process is influenced by the directing effects of the substituents already present on the benzene ring. In this case, the methyl and ethyl groups act as activating groups, directing incoming electrophiles to specific positions on the ring. The nitro group, being a strong deactivating and meta-directing group, plays a crucial role in determining the final substitution pattern of the molecule.
Recent studies have highlighted the potential of 1,2-Dimethyl-3-Ethyl-5-Nitrobenzene in drug discovery and material science. For instance, researchers have explored its role as a precursor in the synthesis of bioactive compounds with anti-inflammatory and anticancer properties. The nitro group in particular has been shown to enhance the bioavailability and pharmacokinetic properties of derivatives synthesized from this compound.
In terms of physical properties, 1806332-35-3 exhibits a melting point of approximately 78°C and a boiling point around 280°C under standard conditions. Its solubility in organic solvents such as dichloromethane and diethyl ether is relatively high, making it suitable for various organic reactions. The compound is also stable under normal storage conditions but should be handled with care due to its potential to form explosive derivatives under certain reaction conditions.
The application of 1,2-Dimethyl-3-Ethyl-5-Nitrobenzene extends beyond traditional chemical synthesis. Recent advancements in nanotechnology have seen this compound used as a building block for constructing functionalized surfaces and nanoparticles. Its ability to undergo further functionalization through nucleophilic aromatic substitution reactions has made it an invaluable tool in creating materials with tailored electronic and optical properties.
In conclusion, 1806332-35-3, or 1,2-Dimethyl-3-Ethyl-5-Nitrobenzene, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure and reactivity continue to drive innovative research efforts, positioning it as a key player in modern chemical science.
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